

# Introduction: The Versatility of a Doubly Protected Amino Alcohol

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## Compound of Interest

Compound Name: *Fmoc-Lys(Boc)-ol*

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In the landscape of modern chemical biology and drug discovery, the precise assembly of complex molecular architectures is paramount. Among the vast toolkit of chemical reagents, Fmoc-L-Lys(Boc)-ol stands out as a uniquely versatile building block. This derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the epsilon-amino group by an acid-labile tert-Butoxycarbonyl (Boc) group, and the C-terminal carboxylic acid is reduced to a primary alcohol, offers researchers a powerful tool for a range of sophisticated applications.

This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core uses of **Fmoc-Lys(Boc)-ol**. We will delve into its fundamental role in solid-phase peptide synthesis (SPPS), its utility in the challenging synthesis of C-terminally modified peptides, and its burgeoning importance as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Chemical Profile of Fmoc-Lys(Boc)-ol

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub> [1]
Molecular Weight	454.56 g/mol [1]
CAS Number	198561-38-5[1]
Appearance	White powder
Storage	Store at -20°C[1]

The strategic placement of orthogonal protecting groups is the cornerstone of **Fmoc-Lys(Boc)-ol**'s utility. The Fmoc group is readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of a peptide chain from the N-terminus.[2][3] Conversely, the Boc group is stable to these basic conditions but can be efficiently cleaved with a moderately strong acid, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step of peptide synthesis.[3][4][5] This orthogonal protection scheme allows for the selective deprotection and functionalization of either the  $\alpha$ -amino or  $\epsilon$ -amino group of the lysine residue, providing a high degree of synthetic flexibility.[6]

## Core Application: A Staple in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Lys(Boc)-ol** is a standard reagent for the incorporation of a lysine residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.[3] The protection of the  $\epsilon$ -amino group with the Boc group is crucial to prevent unwanted side reactions at this nucleophilic site during peptide chain elongation.[7]

## The Causality Behind its Use in SPPS

The choice of Fmoc-Lys(Boc)-OH (the carboxylic acid counterpart) is the most common for standard peptide synthesis.[7] However, **Fmoc-Lys(Boc)-ol** is employed when a C-terminal alcohol functionality is desired on the final peptide, or when it is to be used as a starting point for further C-terminal modifications. The primary alcohol offers a reactive handle that is distinct from the amide bonds of the peptide backbone and the various side-chain functionalities.

## Experimental Protocol: Incorporation of Fmoc-Lys(Boc)-ol into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of **Fmoc-Lys(Boc)-ol** to a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
- **Fmoc-Lys(Boc)-ol**
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF
- Washing solvents: DMF, DCM, isopropanol, diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 5 minutes, then drain.
  - Add a fresh portion of the deprotection solution and agitate for 15-20 minutes to ensure complete Fmoc removal.

- Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Coupling of **Fmoc-Lys(Boc)-ol**:
  - In a separate vial, dissolve **Fmoc-Lys(Boc)-ol** (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  - Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction vessel for 2-4 hours at room temperature.
  - To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
- Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the lysine) are removed using a cleavage cocktail, typically containing a high concentration of TFA.[8]

## Advanced Application: C-Terminal Modification of Peptides

The synthesis of peptides with modified C-termini presents a significant challenge in peptide chemistry, as the C-terminus is typically anchored to the solid support during SPPS. **Fmoc-Lys(Boc)-ol** provides an elegant solution to this problem. By incorporating this amino alcohol at the C-terminus, the free hydroxyl group can be further functionalized either on the solid support or after cleavage.

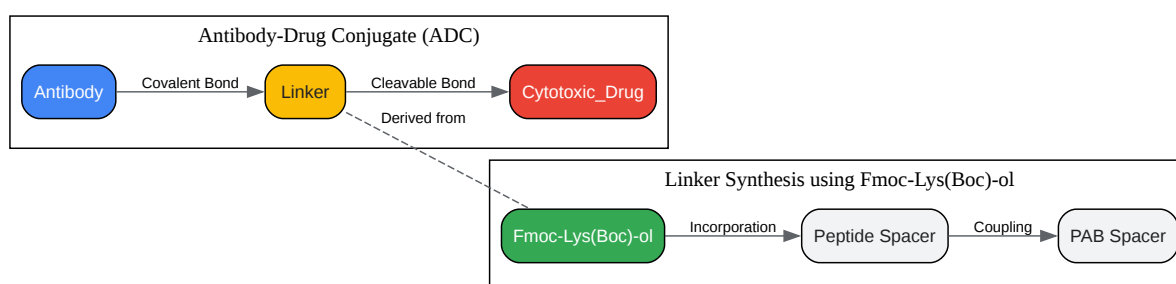
This strategy allows for the introduction of a wide array of functionalities, including esters, ethers, and other moieties via reaction with the primary alcohol. This is particularly valuable for creating peptide-based drugs with improved pharmacokinetic properties, such as enhanced stability and bioavailability.

## Pivotal Role as a Linker in Bioconjugation

The orthogonal protecting groups of **Fmoc-Lys(Boc)-ol** make it an ideal linker molecule for the synthesis of complex bioconjugates.[9] The ability to selectively deprotect and functionalize the  $\alpha$ -amino and  $\epsilon$ -amino groups allows for the stepwise attachment of different molecular entities.

## Application in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs are a class of biotherapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC.[10] Peptide linkers, often containing a lysine residue, are designed to be stable in circulation but are cleaved by specific enzymes within the tumor microenvironment, releasing the cytotoxic payload.[11] Fmoc-Phe-Lys(Boc)-PAB is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[12][13][14]



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Caption: Role of **Fmoc-Lys(Boc)-ol** in ADC Linker Synthesis.

## Application in PROTACs

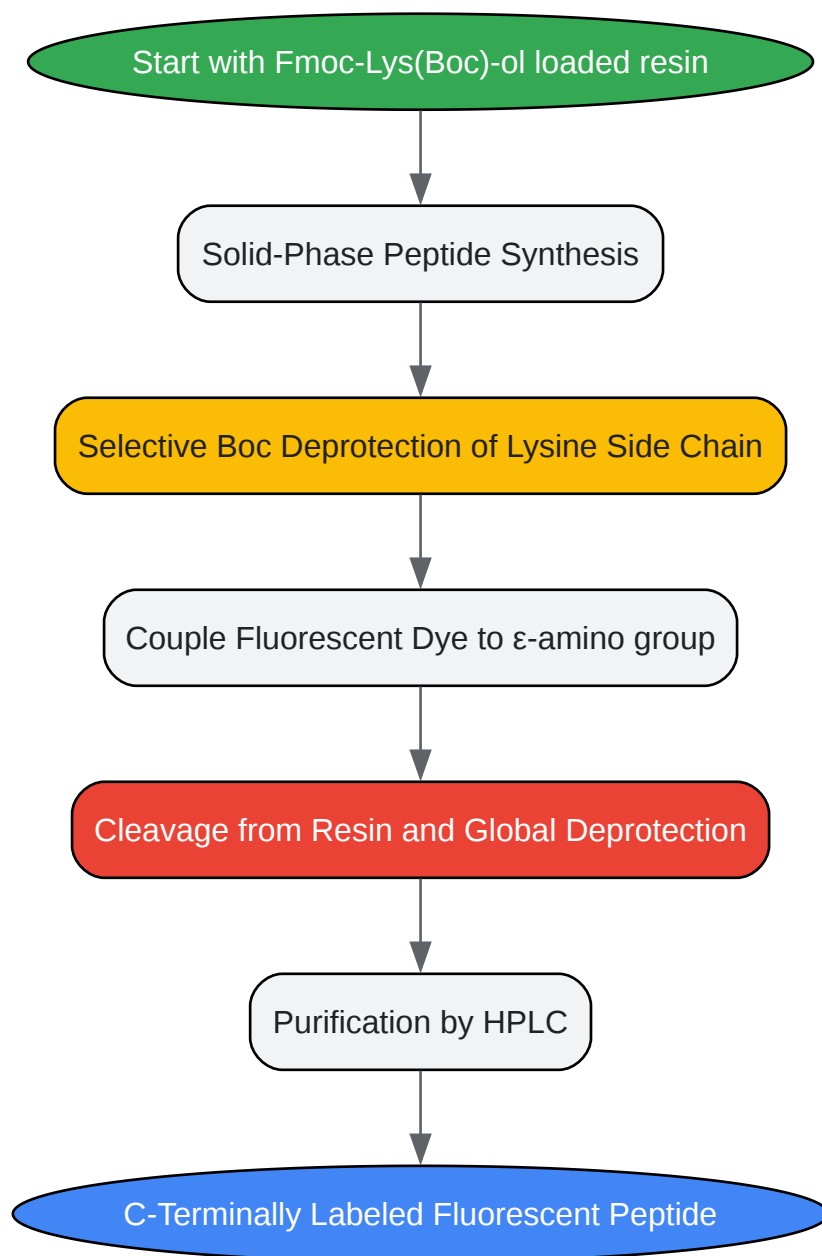
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.<sup>[15]</sup> The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the molecule. **Fmoc-Lys(Boc)-ol** serves as a valuable building block for the synthesis of these linkers, providing a scaffold for the attachment of the two ligands.

## Synthesis of Fluorescent Probes

Fluorescently labeled peptides are indispensable tools in biomedical research for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.<sup>[16]</sup> The lysine side chain is a common site for the attachment of fluorescent dyes.<sup>[17]</sup>

**Fmoc-Lys(Boc)-ol** can be utilized in the synthesis of fluorescent probes where the fluorophore is attached to the lysine side chain.<sup>[18]</sup> The Boc protecting group on the  $\epsilon$ -amino group can be selectively removed on the solid support, allowing for the coupling of a fluorescent dye before the final cleavage of the peptide from the resin. This approach enables the site-specific labeling of peptides with a wide variety of fluorophores.

## Experimental Workflow: Synthesis of a C-Terminally Labeled Fluorescent Peptide



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Caption: Workflow for C-terminal fluorescent peptide synthesis.

## Conclusion

**Fmoc-Lys(Boc)-ol** is a testament to the power of strategic molecular design in advancing scientific research. Its orthogonal protecting groups and C-terminal alcohol functionality provide a remarkable degree of synthetic flexibility, enabling its use in a wide array of applications. From its foundational role in the synthesis of peptides with unique C-terminal modifications to

its critical function as a linker in the development of next-generation therapeutics like ADCs and PROTACs, **Fmoc-Lys(Boc)-ol** continues to be an invaluable tool for chemists and biologists alike. As the pursuit of ever more complex and targeted molecular therapies continues, the utility of this versatile building block is certain to expand even further.

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